1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide
Description
Properties
IUPAC Name |
3-benzyl-2,4-dioxo-N-[4-(trifluoromethyl)phenyl]-1H-pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c20-19(21,22)13-6-8-14(9-7-13)23-17(27)15-10-16(26)25(18(28)24-15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAICJXXCLXGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=C(NC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective oxidation of the corresponding precursor.
Amidation: The final step involves the formation of the amide bond with 4-(trifluoromethyl)aniline under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents like THF or ether.
Substitution: Benzyl chloride or other alkyl halides in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biology: Study of its interactions with biological macromolecules like proteins and nucleic acids.
Materials Science: Exploration of its properties for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional analogs of this compound share the pyrimidinecarboxamide scaffold but differ in substituents, influencing physicochemical properties and biological activity. Below is a comparative analysis based on available evidence:
Structural Comparison
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to analogs with methyl or chloro substituents, enhancing membrane permeability .
- Hydrogen Bonding : The hydroxyl group at C6 in all analogs enables hydrogen bonding, critical for target binding. However, steric hindrance from bulkier groups (e.g., benzyl in the target vs. methyl in ) may affect solubility .
Crystallographic Analysis
Structural elucidation of such compounds often relies on X-ray crystallography using software like SHELX . The benzyl and trifluoromethyl groups in the target compound may induce unique crystal packing compared to smaller substituents in analogs .
Biological Activity
1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidine derivative with potential biological activities that have garnered significant research interest. This compound is characterized by its unique structure, which includes both a benzyl group and a trifluoromethyl phenyl moiety, contributing to its reactivity and interaction with biological targets.
- Molecular Formula : C19H14F3N3O3
- Molecular Weight : 389.33 g/mol
- CAS Number : 338412-62-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and specificity of the compound can lead to modulation of various biochemical pathways, which may include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in disease processes, such as proteases linked to viral replication.
- Receptor Interaction : It can bind to receptors that modulate cellular responses, potentially influencing pathways related to cancer and inflammation.
Antiviral Properties
Research indicates that derivatives of pyrimidine compounds exhibit antiviral activities, particularly against viruses such as SARS-CoV-2. For instance, structure-activity relationship (SAR) studies have shown that modifications in the chemical structure can enhance inhibitory effects against viral proteases .
| Compound | IC50 Value (μM) | Target |
|---|---|---|
| This compound | TBD | SARS-CoV-2 M pro |
| 16d (related compound) | 5.27 | SARS-CoV-2 M pro |
Anticancer Activity
The compound has shown promise in anticancer research, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Studies suggest that the presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its cellular uptake and bioactivity .
Case Studies
- Inhibition of Viral Proteases : A study demonstrated that modifications similar to those found in 1-benzyl-6-hydroxy compounds led to significant inhibition of the main protease (M pro) in SARS-CoV-2. Compounds with benzyl groups were particularly effective due to their ability to occupy hydrophobic pockets within the enzyme .
- Cytotoxicity Against Cancer Cells : In vitro studies revealed that pyrimidine derivatives exhibited cytotoxic effects on breast cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via Biginelli-like condensation reactions, modified for pyrimidinecarboxamide derivatives. Key steps include:
- Step 1 : Condensation of benzyl-substituted urea with a trifluoromethylphenyl-containing β-ketoester under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Purification via recrystallization using ethanol/water mixtures, followed by HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
- Optimization : Reaction temperature (80–100°C) and stoichiometric ratios (1:1.2 for urea to β-ketoester) are critical to minimize byproducts like uncyclized intermediates .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to verify the benzyl group (δ 4.8–5.2 ppm for CH₂), hydroxy (δ 10–12 ppm, broad), and trifluoromethyl (δ 115–125 ppm in ¹³C) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z: ~434.1) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of the dihydropyrimidine ring conformation and hydrogen-bonding motifs .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Protocol :
- Antibacterial : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a control .
- Enzyme Inhibition : Testing against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, given structural similarities to pyrimidine kinase inhibitors .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s solubility and metabolic stability?
- Computational Strategies :
- DFT Calculations : To predict tautomeric preferences (e.g., keto-enol equilibrium of the 6-hydroxy group) and pKa values .
- MD Simulations : Assess interactions with lipid bilayers to estimate logP and guide derivatization (e.g., adding polar groups to the benzyl moiety) .
- CYP450 Metabolism Prediction : Tools like StarDrop or Schrödinger’s ADMET Predictor to identify metabolic hotspots (e.g., oxidation of the dihydropyrimidine ring) .
Q. How should researchers resolve contradictions in biological activity data across different assay conditions?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay Buffers : Differences in Mg²⁺/ATP concentrations altering competitive binding .
- Solubility Limits : Use DMSO concentrations ≤1% to avoid colloidal aggregation artifacts .
- Validation : Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this chemical series?
- SAR Workflow :
- Core Modifications : Compare with analogues lacking the 6-hydroxy group (reduced H-bond donor capacity) or with varied substituents on the benzyl ring .
- Pharmacophore Mapping : Overlay docking poses (e.g., using Glide) to identify critical interactions (e.g., hydrogen bonds between the hydroxy group and kinase active sites) .
- In Vivo Correlation : Assess pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) in rodent models to link structural changes to bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
